![molecular formula C15H14N4OS B2440558 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-94-3](/img/structure/B2440558.png)

2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been identified as a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . This compound has been used to distinguish the various activities of the two estrogen receptors . It has also been found to be a selective and orally bioavailable DDR1 inhibitor .

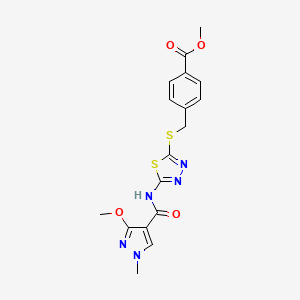

Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted attention in material science due to their significant photophysical properties .

Scientific Research Applications

Synthesis and Antiviral Properties

- Anti-Influenza Activity : A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine, showing remarkable antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).

Synthesis and Insecticidal Properties

- Insecticidal Assessment : Another research focused on the synthesis of heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Synthesis and Anticancer Properties

- Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in this domain (Rahmouni et al., 2016).

Synthesis and Antibacterial Properties

- Antibacterial Activity : Studies have demonstrated the synthesis of new compounds with significant antibacterial activities against resistant strains, such as Klebsiella pneumoniae and Escherichia coli (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).

Synthesis and Antimicrobial Properties

- Antimicrobial Evaluation : Various thienopyrimidine derivatives were synthesized and exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

- Antimicrobial Activity of Novel Derivatives : Novel pyrazolo[3,4-d]pyrimidin derivatives showed significant antimicrobial activity, highlighting their potential in this field (Khobragade et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .

Mode of Action

The compound interacts with DDR1 by binding to it . The most promising compounds (7rh and 7rj) inhibited the enzymatic activity of DDR1, with IC50 values of 6.8 and 7.0 nM, respectively . They were significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .

Biochemical Pathways

The compound affects the biochemical pathways related to DDR1. By inhibiting DDR1, it can potentially suppress the proliferation of cancer cells expressing high levels of DDR1 . It can also strongly suppress cancer cell invasion, adhesion, and tumorigenicity .

Pharmacokinetics

The compound has good pharmacokinetic profiles, with oral bioavailabilities of 67.4% and 56.2%, respectively . This suggests that the compound is well-absorbed and can reach its target effectively.

Result of Action

The result of the compound’s action is the inhibition of the enzymatic activity of DDR1 . This leads to the suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity .

Properties

IUPAC Name |

2-ethylsulfanyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-21-13-6-4-3-5-12(13)15(20)18-11-9-16-14-7-8-17-19(14)10-11/h3-10H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLGWYBOAULQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2440492.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2440493.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B2440495.png)

![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)